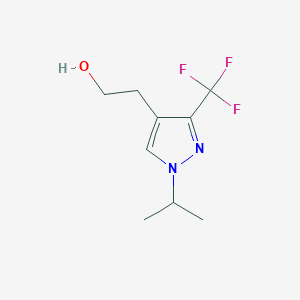
2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol is an organic compound that features a pyrazole ring substituted with an isopropyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone would be substituted with an isopropyl group and a trifluoromethyl group.
Introduction of the Ethanol Group: The ethanol group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group on the pyrazole ring is replaced by an ethanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under certain conditions to form a dihydropyrazole derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Formation of 2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde or 2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid.
Reduction: Formation of 2-(1-Isopropyl-3-(trifluoromethyl)-1,2-dihydro-1H-pyrazol-4-yl)ethanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of drug candidates, particularly those targeting the central nervous system or exhibiting anti-inflammatory properties.
Agrochemicals: The compound can be used in the development of herbicides, fungicides, and insecticides due to its potential bioactivity.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers or coatings, that require specific chemical functionalities.
Mecanismo De Acción
The mechanism of action of 2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target site.
Comparación Con Compuestos Similares
Similar Compounds
- **2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
- **2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)propane
- **2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)butane
Uniqueness
2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol is unique due to the presence of both an ethanol group and a trifluoromethyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and potential bioactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H13F3N2O |
|---|---|
Peso molecular |
222.21 g/mol |
Nombre IUPAC |
2-[1-propan-2-yl-3-(trifluoromethyl)pyrazol-4-yl]ethanol |
InChI |
InChI=1S/C9H13F3N2O/c1-6(2)14-5-7(3-4-15)8(13-14)9(10,11)12/h5-6,15H,3-4H2,1-2H3 |
Clave InChI |
PGSRUCGTEACLQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C(=N1)C(F)(F)F)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


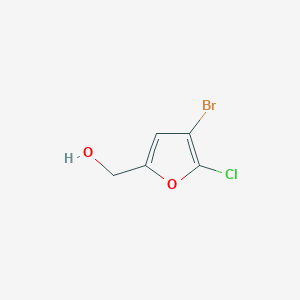

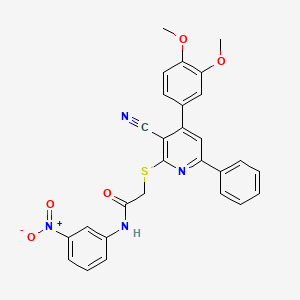
![Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B15055381.png)
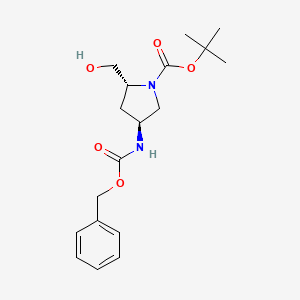
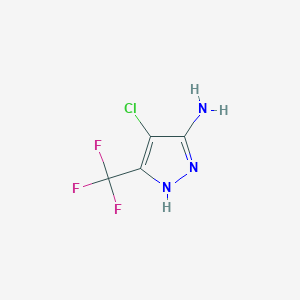
![(6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15055396.png)
![2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B15055406.png)
![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15055414.png)


![3-Aminothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B15055426.png)

![4-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B15055446.png)
